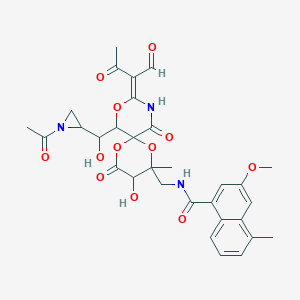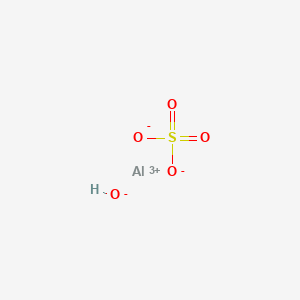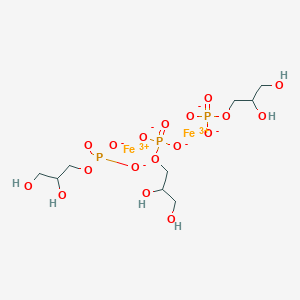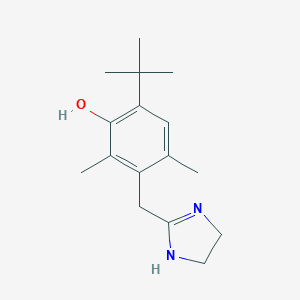
2,5-Dichlorostyrene
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 2,5-Dichlorostyrene and related compounds involves various catalytic and polymerization techniques. For instance, Gevorgyan et al. (1998) developed an efficient method for the synthesis of 2,6-disubstituted styrenes through palladium-catalyzed [4+2] homobenzannulation of conjugated enynes, which may offer insights into analogous processes for 2,5-disubstituted versions (Gevorgyan et al., 1998).
Molecular Structure Analysis
The molecular structure of 2,5-dichlorostyrene, similar to its analogs, is characterized by nonplanar geometries due to the presence of substituents that influence its electronic and spatial configuration. Ceacero-Vega et al. (2007) conducted a comprehensive analysis on 2,6-dichlorostyrene, offering valuable parallels in understanding the structural dynamics of 2,5-dichlorostyrene (Ceacero-Vega et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 2,5-dichlorostyrene include polymerization and catalyzed reactions, demonstrating the compound's versatility. For example, Hyder et al. (2007) explored oligomerization and hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes, highlighting the reactivity of styrene derivatives under specific conditions (Hyder et al., 2007).
Wissenschaftliche Forschungsanwendungen
Excluded Volume of Dichloro Derivatives of Polystyrene : A study on poly-2,5-dichlorostyrene (P-2,5-DCS) showed the impact of solvents' polarity and monomer units of polymers on the excluded volume of these polymers in solution. The polarity of bonds in the monomer units of P-2,5-DCS significantly influenced the observed properties of these polymers in different solutions (Eskin, Andreyeva, & Nekrasova, 1975).
Molecular Structure and Vibrational Dynamics : Research on 2,6-dichlorostyrene, a close relative of 2,5-dichlorostyrene, focused on its molecular structure, vinyl rotation barrier, and vibrational dynamics. It included theoretical and experimental studies using IR, Raman, and inelastic neutron scattering spectra (Ceacero-Vega et al., 2007).
Copolymers and Terpolymers of 2,5-Dichlorostyrene : This study investigated the thermal properties and resistance to crazing of copolymers and terpolymers based on 2,5-dichlorostyrene. It was found that copolymers of 2,5-dichlorostyrene showed little improvement over polystyrene in craze resistance or glass transition temperature (Dunham, Vandenberghe, Faber, & Fowler, 1963).
Copolymers of Butadiene with Halogenated Styrenes : In this research, 2,5-dichlorostyrene was found to copolymerize with butadiene more rapidly than styrene itself. The study highlighted the copolymerization rates and quality indexes of different halogenated styrenes (Marvel, Inskeep, Deanin, Juve, Schroeder, & Goff, 1947).
Phase Separation Induced by Polymerization : A study explored phase separation induced by the polymerization of 2-chlorostyrene, closely related to 2,5-dichlorostyrene, in polystyrene/dibutyl phthalate mixtures. This research provides insights into the morphological changes and phase separation mechanisms during polymerization (Okada, Fujimoto, & Nose, 1995).
Safety And Hazards
In case of exposure, it’s advised to move the victim into fresh air and give artificial respiration if needed . Contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It’s also recommended to handle 2,5-Dichlorostyrene in a well-ventilated place, avoid contact with skin and eyes, and use non-sparking tools .
Eigenschaften
IUPAC Name |
1,4-dichloro-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZREOTRMMCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-93-9 | |
| Record name | Benzene, 1,4-dichloro-2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60149984 | |
| Record name | 2,5-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorostyrene | |
CAS RN |
1123-84-8 | |
| Record name | 1,4-Dichloro-2-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROSTYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DICHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXD22MI5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)









